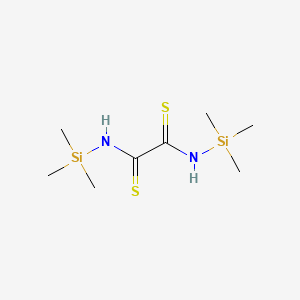
N~1~,N~2~-Bis(trimethylsilyl)ethanebis(thioamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Bis(trimethylsilyl)ethanebis(thioamide) is a chemical compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(trimethylsilyl)ethanebis(thioamide) typically involves the reaction of ethanedithiol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl groups. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N1,N~2~-Bis(trimethylsilyl)ethanebis(thioamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Bis(trimethylsilyl)ethanebis(thioamide) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides depending on the reagent used.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Bis(trimethylsilyl)ethanebis(thioamide) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioamide-containing compounds.
Biology: The compound can be used to study the biological activity of thioamides and their potential as therapeutic agents.
Medicine: Thioamides are known for their antimicrobial properties, and this compound may be investigated for its potential use in treating infections.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Bis(trimethylsilyl)ethanebis(thioamide) involves its interaction with biological molecules. Thioamides are known to form covalent adducts with nicotinamide adenine dinucleotide (NAD), which can inhibit the activity of certain enzymes. This inhibition can disrupt metabolic pathways and lead to the antimicrobial effects observed with thioamide compounds .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis[3-(triethoxysilyl)propyl]ethanebis(thioamide): Similar in structure but with different substituents on the silicon atoms.
1,2-Bis(trimethylsiloxy)ethane: Contains similar trimethylsilyl groups but lacks the thioamide functionality
Uniqueness
N~1~,N~2~-Bis(trimethylsilyl)ethanebis(thioamide) is unique due to its combination of thioamide and trimethylsilyl groups, which confer distinct chemical reactivity and potential applications. The presence of both sulfur and silicon atoms in the molecule allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
58065-72-8 |
|---|---|
Fórmula molecular |
C8H20N2S2Si2 |
Peso molecular |
264.6 g/mol |
Nombre IUPAC |
N,N'-bis(trimethylsilyl)ethanedithioamide |
InChI |
InChI=1S/C8H20N2S2Si2/c1-13(2,3)9-7(11)8(12)10-14(4,5)6/h1-6H3,(H,9,11)(H,10,12) |
Clave InChI |
ZKMRJQFSTDUQIH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)NC(=S)C(=S)N[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


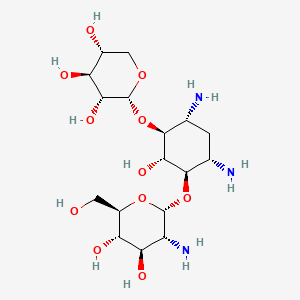
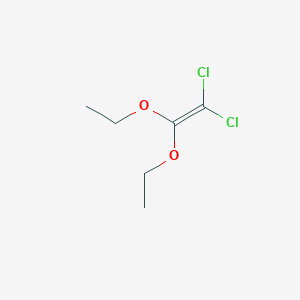
![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
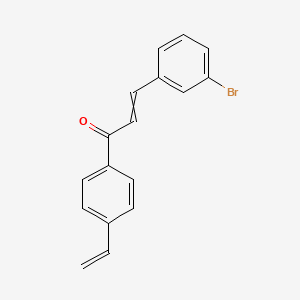
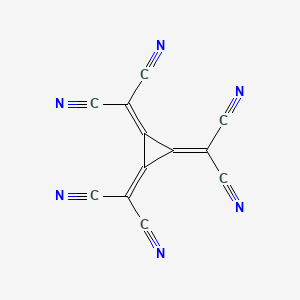
![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)
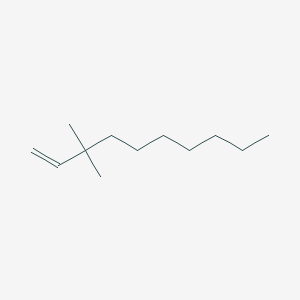
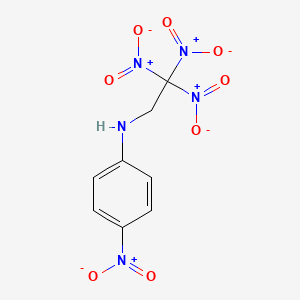
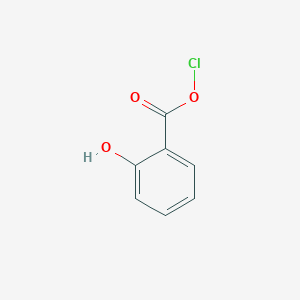

![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)
![1-Nitro-4-[(octan-2-yl)oxy]benzene](/img/structure/B14623908.png)

